1,2-Bis(2-cyanoethoxy)ethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69063. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

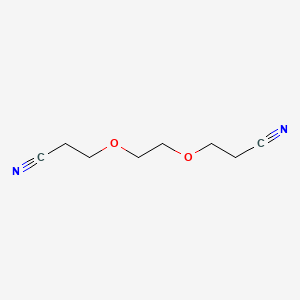

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-cyanoethoxy)ethoxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHRQKSLPFJQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044656 | |

| Record name | 3,3'-(Ethylenedioxy)dipropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-87-6 | |

| Record name | 3,3′-[1,2-Ethanediylbis(oxy)]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-(Ethylenedioxy)dipropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(2-cyanoethoxy)ethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-(Ethylenedioxy)dipropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(ethylenedioxy)dipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-(ETHYLENEDIOXY)DIPROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/233IZ4495B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-bis(2-cyanoethoxy)ethane, a versatile organic compound with applications in materials science, particularly as an electrolyte additive in lithium-ion batteries. This document details its synthesis, physicochemical properties, and includes a detailed experimental protocol.

Core Properties of this compound

This compound, also known as ethylene glycol bis(propionitrile) ether, is a dinitrile compound.[1] Its chemical structure consists of an ethylene glycol core functionalized with two cyanoethoxy groups. This structure imparts specific solubility and electrochemical properties, making it a subject of interest in various research and development fields.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 3386-87-6 | [2][3] |

| Molecular Formula | C₈H₁₂N₂O₂ | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| Appearance | White crystal or Colorless to light yellow/orange clear liquid | [4][5] |

| Boiling Point | 358.5 °C at 760 mmHg; 165 °C at 5 mmHg | [1][2] |

| Density | 1.05 - 1.07 g/cm³ | [1][2] |

| Flash Point | 154 °C | [1][2] |

| Refractive Index | 1.45 | [1] |

| Solubility | Soluble in water | [6] |

| Melting Point | Not specified in searched literature. | |

| ¹H NMR Data | Not specified in searched literature. | |

| ¹³C NMR Data | Not specified in searched literature. | |

| IR Spectral Data | Not specified in searched literature. |

Synthesis of this compound

The primary synthesis route for this compound is the cyanoethylation of ethylene glycol with acrylonitrile. This reaction is typically base-catalyzed.

Synthesis Workflow

References

- 1. Ethylene Glycol Bis(propionitrile) Ether | 3386-87-6 | TCI AMERICA [tcichemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethylene Glycol Bis(propionitrile) Ether - Starshinechemical [starshinechemical.com]

- 4. Ethylene Glycol Bis(propionitrile) Ether [myskinrecipes.com]

- 5. Ethylene Glycol Bis(propionitrile) Ether | 3386-87-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Ethylene Glycol Bis(propionitrile) Ether CAS#: 3386-87-6 [m.chemicalbook.com]

A Comprehensive Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 1,2-Bis(2-cyanoethoxy)ethane, a dinitrile compound with potential applications in various scientific fields. This document summarizes key quantitative data, outlines a representative experimental protocol for its synthesis, and presents a logical workflow for its preparation.

Physicochemical Properties

This compound, also known as 3,3'-(Ethylenedioxy)dipropionitrile or Ethylene Glycol Bis(2-cyanoethyl) Ether, is a chemical compound with the molecular formula C8H12N2O2. The available data on its physicochemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported physical state at room temperature, with some sources describing it as a white to off-white crystalline powder and others as a colorless to light yellow or orange clear liquid.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C8H12N2O2 | [3] |

| Molecular Weight | 168.19 g/mol 168.20 g/mol | [1][3] |

| Boiling Point | 358.5 °C at 760 mmHg 165 °C at 5 mmHg | [3] [4] |

| Density | 1.05 g/cm³ 1.07 g/cm³ (at 20°C) | [3] [4] |

| Flash Point | 154 °C | [3] |

| Physical State at 20°C | White crystal or Colorless to Light yellow to Light orange clear liquid | [1] |

| Solubility | Reported to be soluble in water.[2] Quantitative data is not readily available. | [2] |

| Melting Point | Not available in the cited literature. |

Experimental Protocols

Synthesis of a Mixture Containing bis(2-cyanoethoxy)ethane

This protocol describes the preparation of a mixture containing bis(2-cyanoethoxy)ethane through the cyanoethylation of ethylene glycol.[5]

Materials:

-

Ethylene glycol

-

Anhydrous lithium hydroxide

-

Acrylonitrile

-

Anhydrous dimethylamine

Procedure:

-

Reaction Setup: A 1-liter, 3-necked round-bottomed flask is equipped with a thermometer, a pressure-equalizing dropping funnel, a reflux condenser, and a magnetic stir bar.

-

Initial Mixture: 186 g (3.0 moles) of ethylene glycol and 1 g of anhydrous lithium hydroxide are placed in the flask.

-

Heating: The solution is warmed to 50°C with agitation.

-

Addition of Acrylonitrile: 397.5 g (7.5 moles) of acrylonitrile are added dropwise over a period of 90 minutes, while maintaining the temperature of the reaction mixture between 50 and 60°C.

-

Reaction Completion: After the addition of acrylonitrile is complete, the reaction mixture is stirred for an additional 90 minutes at 50°C to ensure the cyanoethylation is complete.

-

Cooling and Transfer: The reaction mixture is then cooled and transferred to a 1-liter stirred autoclave.

-

Removal of Excess Acrylonitrile: To convert any residual acrylonitrile, the contents of the autoclave are stirred at 25°C, and 67.5 g (1.5 moles) of anhydrous dimethylamine are admitted over a 20-minute period. The temperature is maintained at 25°C using internal cooling coils.

-

Final Stirring: The reaction mixture is stirred for an additional 30 minutes.

-

Product Analysis: The final crude product mixture can be analyzed by gas chromatography (GC) and nuclear magnetic resonance (NMR) to determine its composition. In a reported instance of this procedure, the mixture was found to contain 77.4 wt% of bis(2-cyanoethoxy)ethane.[5]

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of a mixture containing this compound as described in the experimental protocol.

References

"1,2-Bis(2-cyanoethoxy)ethane" molecular structure and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and synthesis of 1,2-Bis(2-cyanoethoxy)ethane. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this compound.

Molecular Structure and Identification

This compound, a dinitrile compound, possesses a flexible ether linkage. Its chemical structure and nomenclature are fundamental to its properties and applications.

Molecular Formula: C₈H₁₂N₂O₂[1][2]

IUPAC Name: 3-[2-(2-cyanoethoxy)ethoxy]propanenitrile[2]

Synonyms: 3,3'-(Ethylenedioxy)dipropionitrile, Ethylene Glycol Bis(propionitrile) Ether, Ethylene Glycol Bis(2-cyanoethyl) Ether[1][3][4]

Molecular Weight: 168.19 g/mol [1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. The compound is typically a colorless to light yellow liquid at room temperature.[3]

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 358.5 °C at 760 mmHg | [5] |

| 165 °C at 5 mmHg | [3] | |

| Density | 1.07 g/mL | [1] |

| Refractive Index | n20/D 1.447-1.451 | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.[6]

-

Expected Chemical Shifts (ppm):

-

Triplet corresponding to the -CH₂-CN protons.

-

Triplet corresponding to the -O-CH₂- protons adjacent to the cyanoethyl group.

-

Singlet corresponding to the central -O-CH₂-CH₂-O- protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments.

-

Expected Chemical Shifts (ppm):

-

Signal for the nitrile carbon (-CN).

-

Signal for the methylene carbon adjacent to the nitrile group (-CH₂-CN).

-

Signal for the methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

Signal for the central ethoxy carbons (-O-CH₂-CH₂-O-).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]

-

Molecular Ion Peak (M⁺): Expected at m/z = 168.

-

Major Fragmentation Peaks: Fragmentation would likely involve cleavage of the ether linkages and loss of cyanoethyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Absorption Bands (cm⁻¹):

-

A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Strong C-O stretching vibrations in the region of 1100-1200 cm⁻¹ due to the ether linkages.

-

C-H stretching vibrations from the methylene groups in the 2850-3000 cm⁻¹ region.

-

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the cyanoethylation of ethylene glycol with acrylonitrile.[8] A general procedure is outlined below.

Materials:

-

Ethylene glycol

-

Acrylonitrile

-

A basic catalyst (e.g., aqueous solution of triethyl benzyl ammonium hydroxide and sodium hydroxide)[8]

Procedure:

-

To a reaction vessel containing ethylene glycol, the basic catalyst solution is added.[8]

-

Acrylonitrile is then added dropwise to the mixture while maintaining the reaction temperature between 30 °C and 70 °C.[8]

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to neutralize the catalyst and remove any unreacted starting materials.

-

The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Another described method involves the reaction of ethylene glycol with acrylonitrile in the presence of anhydrous lithium hydroxide.[9]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic characterization of this compound.

References

- 1. Ethylene Glycol Bis(2-cyanoethyl) Ether-Battery Additives-Zhangjagang Free Trade Zone L&L Energy and Technology Co.Ltd. [shuangjuenergy.com]

- 2. 3,3'-(Ethylenedioxy)dipropiononitrile | C8H12N2O2 | CID 76921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ruifuchem.com [ruifuchem.com]

- 4. Ethylene Glycol Bis(propionitrile) Ether 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Ethylene Glycol Bis(2-cyanoethyl) Ether [cheerchem.com]

- 6. Ethylene Glycol Bis(propionitrile) Ether(3386-87-6) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3386-87-6 | CAS DataBase [m.chemicalbook.com]

- 9. EP0353599A2 - Process for the preparation of bis(aminopropyl)aliphatic glycols - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethylene Glycol Bis(2-cyanoethyl) Ether for Researchers and Scientists

Abstract

This technical guide provides a comprehensive overview of Ethylene Glycol Bis(2-cyanoethyl) Ether, a functional organic compound with significant applications in advanced energy storage systems. Primarily utilized as an electrolyte additive, this molecule plays a crucial role in enhancing the performance and stability of lithium-ion batteries. This document consolidates key information on its physicochemical properties, synthesis, and mechanism of action, with a focus on its impact on the solid electrolyte interphase (SEI) and overall battery performance. Detailed experimental protocols for its synthesis and electrochemical evaluation are provided, alongside quantitative data presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships, offering a valuable resource for researchers, material scientists, and professionals in the field of battery technology.

Introduction

Ethylene Glycol Bis(2-cyanoethyl) Ether, also known as 3,3'-(Ethylenedioxy)dipropiononitrile or DENE, is a dinitrile compound that has garnered attention for its role as a high-performance electrolyte additive.[1] Its primary application lies in improving the high-voltage tolerance, cycle life, and safety of lithium-ion batteries.[1] The molecule's structure, featuring two cyanoethyl groups linked by an ethylene glycol diether backbone, imparts unique properties that allow it to favorably modify the electrode-electrolyte interface. This guide will delve into the fundamental aspects of this compound, from its basic chemical and physical characteristics to its functional application in electrochemical energy storage.

Physicochemical Properties

A clear understanding of the physical and chemical properties of Ethylene Glycol Bis(2-cyanoethyl) Ether is essential for its application and handling. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3386-87-6 | [2] |

| Molecular Formula | C₈H₁₂N₂O₂ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Density | 1.05 - 1.07 g/cm³ | [2][3] |

| Boiling Point | 358.5 °C (at 760 mmHg); 165 °C (at 5 mmHg) | [2][3] |

| Flash Point | 154 °C | [2] |

| Refractive Index | 1.442 (at 25 °C) | [2] |

| Purity (GC) | ≥99.50% | [2] |

Synthesis

The synthesis of Ethylene Glycol Bis(2-cyanoethyl) Ether is typically achieved through a Michael addition reaction between ethylene glycol and acrylonitrile. The reaction is facilitated by an alkaline catalyst.

Experimental Protocol: Synthesis of Ethylene Glycol Bis(2-cyanoethyl) Ether

The following protocol is adapted from established patent literature.[4]

Materials:

-

Ethylene cyanohydrin

-

Acrylonitrile

-

50% Sodium hydroxide solution

-

Dilute hydrochloric acid

-

Ethylene dichloride (for extraction)

-

Dioxane (optional solvent)

Procedure:

-

A mixture of ethylene cyanohydrin (1 mol) and acrylonitrile (1 mol) is cooled to 10°C.

-

While stirring, 1 g of 50% sodium hydroxide solution is added to the mixture.

-

The mixture is stirred rapidly and maintained at a temperature between 15-20°C for five hours using external cooling.

-

The reaction is then allowed to warm up spontaneously to 45°C.

-

After a short period, the mixture is cooled again and maintained at 20-25°C.

-

The reaction mixture is then neutralized to a slightly acidic pH using dilute hydrochloric acid.

-

The product, being water-soluble, can be isolated by solvent extraction with a water-immiscible solvent like ethylene dichloride.

-

The organic extract is then distilled under reduced pressure to yield the pure bis(2-cyanoethyl) ether. The product typically distills between 160-165°C at 5-6 mmHg.

Logical Flow of Synthesis:

Caption: A flowchart illustrating the key steps in the synthesis of Ethylene Glycol Bis(2-cyanoethyl) Ether.

Application in Lithium-Ion Batteries

Ethylene Glycol Bis(2-cyanoethyl) Ether is a promising electrolyte additive that enhances the performance of lithium-ion batteries, particularly those with high-voltage cathodes and lithium metal anodes.[5][6] It contributes to lower impedance and better low-temperature charge/discharge performance.[2]

Mechanism of Action

The primary mechanism of action involves the formation of a stable and robust solid electrolyte interphase (SEI) on the electrode surfaces.[5][6] The nitrogen-containing cyano groups are believed to coordinate with transition metal ions from the cathode, mitigating their dissolution.[7] On the anode, it contributes to a more uniform and stable SEI layer.

In synergistic applications with other additives like lithium nitrate (LiNO₃), the coordination-solvation of C₈H₁₂N₂O₂–LiNO₃ contributes to the formation of a stable Li₃N-enhanced SEI.[5][6] This enhanced SEI is crucial for suppressing the growth of lithium dendrites and minimizing the formation of "dead lithium," thereby improving the Coulombic efficiency and cycle life of lithium metal batteries.[6]

Proposed Mechanism of SEI Formation:

Caption: A diagram illustrating the proposed mechanism of Ethylene Glycol Bis(2-cyanoethyl) Ether in a lithium-ion battery.

Performance Data

The addition of Ethylene Glycol Bis(2-cyanoethyl) Ether to the electrolyte has been shown to significantly improve the electrochemical performance of lithium-ion batteries.

| Performance Metric | Baseline Electrolyte | Electrolyte with DENE | Reference(s) |

| Average Coulombic Efficiency (Li | LCO cell) | - | |

| Capacity Retention (Li | LCO cell, 100 cycles, up to 4.6V) | - | |

| Average Li Coulombic Efficiency (Li | Cu cell) | - | |

| Capacity Retention (Li/Li1.2Mn0.54Ni0.13Co0.13O2 cell, 150 cycles) | 67.4% | 89.0% (with 1.0 wt% EGBE) | [7] |

Experimental Protocols for Electrochemical Evaluation

To assess the impact of Ethylene Glycol Bis(2-cyanoethyl) Ether as an electrolyte additive, a series of electrochemical tests are typically performed.

Cell Assembly and Testing

-

Electrode Preparation: Prepare cathode (e.g., LiCoO₂, Li-rich layered oxide) and anode (e.g., lithium metal, graphite) materials as per standard laboratory procedures.

-

Electrolyte Preparation: The baseline electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) is prepared. The test electrolyte is prepared by adding a specific weight percentage (e.g., 1.0 wt% or 5% volume) of Ethylene Glycol Bis(2-cyanoethyl) Ether to the baseline electrolyte.

-

Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.

-

Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., 0.1C, 0.5C, 1C) within a defined voltage range (e.g., 3.0-4.6V for high-voltage applications). Record the charge-discharge capacities and calculate the Coulombic efficiency and capacity retention over multiple cycles.

-

Rate Capability Test: Cycle the cells at progressively increasing C-rates to evaluate their performance under high power demands.

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the interfacial resistance of the electrodes.

-

Linear Sweep Voltammetry (LSV): Use LSV to determine the electrochemical stability window of the electrolyte.

-

Post-mortem Analysis: After cycling, disassemble the cells in a glovebox and analyze the electrode surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the SEI layer.

Workflow for Electrochemical Evaluation:

References

- 1. Ethylene Glycol Bis(2-cyanoethyl) Ether CAS 3386-87-6 For Sale - Kerton Chemical [kerton-industry.com]

- 2. Ethylene Glycol Bis(2-cyanoethyl) Ether [cheerchem.com]

- 3. chembk.com [chembk.com]

- 4. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]

- 5. High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. High-voltage lithium-metal batteries enabled by ethylene glycol bis(propionitrile) ether-LiNO3 synergetic additives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane (CAS: 3386-87-6)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Bis(2-cyanoethoxy)ethane, with the CAS number 3386-87-6, is a dinitrile compound featuring a flexible ethylene glycol core. Its chemical structure, characterized by two terminal cyano groups, imparts a unique combination of polarity, reactivity, and potential for hydrogen bonding. While its primary established application lies in the field of electronics as an electrolyte additive for lithium-ion batteries, its bifunctional nature suggests potential utility in polymer chemistry and, by extension, in the pharmaceutical sciences as a crosslinking agent or a molecular building block.[1] This guide provides a comprehensive overview of the technical data available for this compound, including its physicochemical properties, synthesis, safety information, and potential applications in drug development, particularly in the formation of hydrogels for controlled drug delivery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing experimental protocols involving this compound.

| Property | Value | Reference |

| CAS Number | 3386-87-6 | [1] |

| Molecular Formula | C8H12N2O2 | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | White crystal or colorless to light yellow liquid | [1][2] |

| Melting Point | -90 °C | [3] |

| Boiling Point | 135 °C | [3] |

| Density | 0.93 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water. | [4][5] |

| Purity | ≥98.0% | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

A common method for the synthesis of this compound involves the cyanoethylation of ethylene glycol with acrylonitrile. A detailed experimental protocol derived from the patent literature is provided below.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethylene glycol (3.0 moles, 186 g)

-

Anhydrous lithium hydroxide (1 g)

-

Acrylonitrile (in excess)

-

Dimethylamine

-

t-Butanol

-

Raney cobalt catalyst

-

Anhydrous ammonia

-

Hydrogen gas

Equipment:

-

1-liter, 3-necked round-bottomed flask

-

Thermometer

-

Pressure-equalizing dropping funnel

-

Reflux condenser

-

Magnetic stir bar

-

300 ml autoclave

Procedure:

-

Cyanoethylation:

-

To the 1-liter flask, add 186 g (3.0 moles) of ethylene glycol and 1 g of anhydrous lithium hydroxide.

-

Warm the solution to 50°C with agitation.

-

Slowly add 397.5 g of acrylonitrile to the flask.

-

After the addition is complete, add a stoichiometric amount of dimethylamine relative to the excess acrylonitrile to react with the unreacted acrylonitrile.

-

-

Work-up of the Dinitrile:

-

The resulting crude product mixture contains this compound and N,N-dimethylaminopropionitrile (DMAPN). This mixture can be used directly in the subsequent hydrogenation step.

-

-

Hydrogenation to Diamine (Optional, for synthesis of the corresponding amine):

-

Charge a 300 ml autoclave with 10 g of Raney cobalt catalyst and 15 g of anhydrous ammonia.

-

Add a heel of 30 ml of t-butanol to the reactor and heat to 90°C.

-

Pressurize the reactor to 850 psig with hydrogen.

-

Pump the crude dinitrile mixture from the previous step into the autoclave at a rate of 0.6 g/min until 150 g has been added, maintaining the temperature at 90°C and pressure at 850 psig.

-

After the addition, continue stirring for an additional hour until hydrogen uptake is complete.

-

-

Purification:

-

The resulting bis(3-aminopropoxy)ethane and N,N-dimethylaminopropylamine (DMAPA) can be separated by distillation.

-

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed or inhaled.[3] It is also suspected of damaging fertility or the unborn child.[3] Appropriate personal protective equipment (PPE), including flame-retardant clothing, protective gloves, and eye/face protection, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapour. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H331: Toxic if inhaled. | P261: Avoid breathing mist or vapours. |

| H360: May damage fertility or the unborn child. | P201: Obtain special instructions before use. |

Table 2: GHS Hazard and Precautionary Statements for this compound[3]

Potential Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its chemical structure suggests potential as a versatile building block, particularly as a crosslinking agent in the formation of hydrogels for controlled drug delivery. The flexible ethylene glycol spacer can impart desirable properties to a polymer network, while the terminal nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing handles for further functionalization or for creating biodegradable linkages.

Hypothetical Application: Crosslinking Agent for Hydrogel-Based Drug Delivery

The bifunctional nature of this compound makes it a candidate for crosslinking hydrophilic polymers to form a hydrogel network. This network can encapsulate therapeutic agents and release them in a controlled manner. The following is a hypothetical experimental protocol for the synthesis of a hydrogel using this compound as a crosslinker with a generic amine-functionalized polymer (e.g., chitosan or a polyethylene glycol diamine).

Hypothetical Experimental Protocol: Synthesis of a Drug-Loaded Hydrogel

Materials:

-

Amine-functionalized polymer (e.g., Chitosan, PEG-diamine)

-

This compound

-

A model drug (e.g., Doxorubicin, Ibuprofen)

-

A suitable solvent (e.g., dimethyl sulfoxide (DMSO), acidic aqueous solution for chitosan)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Phosphate-buffered saline (PBS)

Equipment:

-

Reaction vessel with magnetic stirring

-

Syringe pump

-

Lyophilizer

-

UV-Vis Spectrophotometer

Procedure:

-

Polymer Solution Preparation:

-

Dissolve the amine-functionalized polymer in the chosen solvent to a desired concentration (e.g., 5% w/v).

-

Dissolve the model drug in a small amount of the same solvent.

-

-

Crosslinking Reaction:

-

Add the this compound crosslinker to the polymer solution at a predetermined molar ratio. The ratio of crosslinker to polymer functional groups will determine the crosslinking density and, consequently, the mechanical properties and release profile of the hydrogel.

-

Stir the mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 24 hours) to allow for the crosslinking reaction to proceed. The nitrile groups can potentially react with the amine groups of the polymer, although this reaction may require a catalyst or harsher conditions. A more common approach would be to first hydrolyze the nitrile groups to carboxylic acids and then use carbodiimide chemistry to link to the amine-functionalized polymer. For the purpose of this hypothetical protocol, we will assume a direct or catalyzed reaction is possible.

-

-

Drug Loading:

-

Add the dissolved model drug to the reaction mixture. The drug can be loaded either during the crosslinking process (in-situ loading) or by swelling the pre-formed hydrogel in a drug solution (post-loading).

-

-

Hydrogel Formation and Purification:

-

Cast the reaction mixture into a mold or inject it to form the desired hydrogel shape.

-

After gelation, immerse the hydrogel in a large volume of distilled water or PBS to remove any unreacted reagents and non-encapsulated drug. The purification can be expedited using dialysis.

-

-

Lyophilization:

-

Freeze the purified hydrogel and then lyophilize it to obtain a porous scaffold for characterization and future use.

-

-

Characterization:

-

Swelling Ratio: Measure the weight of the dried hydrogel and the swollen hydrogel to determine its water uptake capacity.

-

Drug Loading Efficiency: Determine the amount of drug encapsulated in the hydrogel using UV-Vis spectrophotometry by measuring the drug concentration in the supernatant after loading.

-

In Vitro Drug Release: Place the drug-loaded hydrogel in a known volume of PBS at 37°C and periodically measure the concentration of the released drug in the buffer using a UV-Vis spectrophotometer.

-

Caption: Workflow for hydrogel synthesis and drug loading.

Logical Relationships in Drug Delivery

The efficacy of a hydrogel-based drug delivery system is governed by several interconnected factors. The following diagram illustrates the logical relationships influencing the drug release profile from a hydrogel crosslinked with a molecule like this compound.

Caption: Factors influencing drug release from a hydrogel.

Conclusion

This compound is a chemical with well-defined physical and chemical properties and established applications in materials science. While its role in drug development is not yet established, its bifunctional nature and flexible core make it an intriguing candidate for further research, particularly in the development of novel drug delivery systems such as hydrogels. The provided hypothetical protocol and logical diagrams offer a starting point for researchers interested in exploring the potential of this and similar molecules in pharmaceutical applications. As with any chemical, proper safety precautions are paramount when handling this compound.

References

- 1. 1,2-Bis(2-isocyanatoethoxy)ethane | C8H12N2O4 | CID 22446071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylate | C24H24N4O4 | CID 68600597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,2-Bis(2-chloroethoxy)ethane | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Bis(2-cyanoethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(2-cyanoethoxy)ethane, a dinitrile compound, has emerged as a critical component in the advancement of high-energy-density lithium-ion batteries. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its chemical and physical properties, synthesis protocols, and its primary application as a high-voltage electrolyte additive. The document summarizes key quantitative performance data, outlines experimental methodologies, and presents visual diagrams of its synthesis and proposed mechanism of action in electrochemical systems. While its utility in materials science is well-documented, a thorough literature review reveals no current applications in drug development or biological signaling pathways.

Introduction

This compound, also known by its synonyms Ethylene Glycol Bis(propionitrile) Ether, 3,3'-(Ethylenedioxy)dipropionitrile, and often abbreviated as DENE or EGBE in literature, is an organic compound with the chemical formula C₈H₁₂N₂O₂. Its molecular structure, characterized by a flexible ethylene glycol diether core and terminal cyano groups, imparts unique properties that are highly advantageous for electrochemical applications. The primary focus of current research is its role as a functional additive in the electrolytes of high-voltage lithium-ion batteries, where it contributes to enhanced stability and performance.

Chemical and Physical Properties

This compound is typically a white crystalline solid or a colorless to light yellow liquid, depending on its purity and the ambient temperature.[1] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3386-87-6 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | White crystal or colorless to light yellow liquid | [1] |

| Purity | ≥97.0% (by Gas Chromatography) | [2] |

| Synonyms | 3,3'-(Ethylenedioxy)dipropionitrile, Ethylene Glycol Bis(2-cyanoethyl) Ether, DENE, EGBE | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a cyanoethylation reaction of ethylene glycol with acrylonitrile. A detailed experimental protocol has been described in the patent literature.

Synthesis of this compound

A common synthetic route involves the base-catalyzed Michael addition of ethylene glycol to acrylonitrile.

Experimental Protocol:

-

Materials: Ethylene glycol, acrylonitrile, anhydrous lithium hydroxide (catalyst).

-

Procedure:

-

Into a 1-liter, 3-necked round-bottomed flask equipped with a thermometer, pressure-equalizing dropping funnel, reflux condenser, and magnetic stir bar, place 186 g (3.0 moles) of ethylene glycol and 1 g of anhydrous lithium hydroxide.

-

Warm the solution to 50°C with agitation.

-

Add 397.5 g (7.5 moles) of acrylonitrile dropwise over a period of 90 minutes, maintaining the temperature between 50 and 60°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 90 minutes at 50°C to ensure the completion of the cyanoethylation.

-

The crude product can then be purified by distillation under reduced pressure.

-

The following diagram illustrates the workflow for the synthesis of this compound.

References

The Emergence of Dinitriles: A Technical Guide to their Discovery and Application in Electrolytes

For Researchers, Scientists, and Drug Development Professionals

The quest for safer, more efficient, and higher-voltage energy storage systems has led to intensive investigation into novel electrolyte formulations. Among the promising candidates, dinitrile compounds have carved a significant niche, demonstrating remarkable potential as both solvents and additives in lithium-ion batteries. This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of dinitrile compounds in electrolytes, offering a comprehensive resource for researchers in the field.

A Historical Perspective: The Journey of Dinitriles in Electrochemistry

The exploration of nitrile-based compounds in electrolytes is not a recent endeavor. Early research recognized the inherent benefits of the nitrile group (-C≡N), such as a high dielectric constant and excellent oxidative stability.[1] Initially, nitriles were investigated in the context of polymer electrolytes.[2] However, their application in liquid electrolytes as solvents and additives has gained significant traction over the past few decades, driven by the demand for high-voltage battery systems.[1][2]

Key milestones in the development of dinitrile-based electrolytes include the investigation of various aliphatic dinitriles, with the general formula N≡C-(CH₂)n-C≡N, where 'n' can vary.[3] Researchers have systematically studied the impact of the alkane chain length on the electrolyte's physicochemical properties, such as ionic conductivity and viscosity.[3] A significant challenge that emerged was the incompatibility of some dinitrile solvents with traditional graphite anodes, leading to the exploration of co-solvents and additives to form a stable solid electrolyte interphase (SEI).[4][5] This has led to the development of sophisticated electrolyte formulations, including binary and ternary mixtures with conventional carbonate solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC).[3]

Physicochemical Properties of Dinitrile-Based Electrolytes

The performance of an electrolyte is intrinsically linked to its physical and chemical characteristics. Dinitrile compounds offer a unique combination of properties that make them attractive for high-energy battery applications.

Ionic Conductivity

Ionic conductivity is a critical parameter that dictates the rate capability of a battery. The conductivity of dinitrile-based electrolytes is influenced by factors such as the length of the alkyl chain separating the two nitrile groups, the type and concentration of the lithium salt, and the presence of co-solvents.

| Dinitrile Compound | Solvent System | Salt (Concentration) | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

| Adiponitrile (ADN) | EC:ADN (1:1) | 1 M LiTFSI | 3.4 x 10⁻³ | 20 | [4] |

| Glutaronitrile (GLN) | Single | 1 M LiTFSI | ~1.5 x 10⁻³ | 25 | [3] |

| Pimelonitrile (PMN) | Single | 1 M LiTFSI | ~1.0 x 10⁻³ | 25 | [3] |

| Suberonitrile (SUN) | Single | 1 M LiTFSI | ~0.8 x 10⁻³ | 25 | [3] |

| Succinonitrile (SN) | with 1% LiPF₆ | - | - | - | [6] |

| SN₀.₈₅MN₀.₁₅ | with 1% LiPF₆ | - | Enhanced | - | [6] |

| SN₀.₈₅AN₀.₁₅ | with 1% LiPF₆ | - | Enhanced | - | [6] |

| SN₀.₈₅PN₀.₁₅ | with 1% LiPF₆ | - | Enhanced | - | [6] |

| Adiponitrile (ADN) | Single | 1 M LiTFSI | 2.3 x 10⁻³ | 25 | [5] |

Note: EC = Ethylene Carbonate, ADN = Adiponitrile, GLN = Glutaronitrile, PMN = Pimelonitrile, SUN = Suberonitrile, SN = Succinonitrile, MN = Malononitrile, AN = Adiponitrile, PN = Pimelonitrile, LiTFSI = Lithium bis(trifluoromethanesulfonyl)imide, LiPF₆ = Lithium hexafluorophosphate.

Electrochemical Stability Window

A wide electrochemical stability window (ESW) is crucial for electrolytes to be compatible with high-voltage cathode materials without undergoing oxidative decomposition. Dinitrile-based electrolytes generally exhibit a large ESW, often exceeding that of conventional carbonate electrolytes.

| Dinitrile Compound | Solvent System | Salt | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |

| Adiponitrile (ADN) | Single | LiTFSI | ~6.0 | [4] |

| Various Dinitriles | Single | 1 M LiTFSI | ~7.0 | [3] |

| Various Dinitriles | EC:Dinitrile (1:1) | 1 M LiTFSI | 6.0 - 6.5 | [3] |

| Various Dinitriles | EC:DMC:Dinitrile (1:1:2) | 1 M LiBF₄ + 0.1 M LiBOB | 6.0 - 6.5 | [3] |

Note: EC = Ethylene Carbonate, DMC = Dimethyl Carbonate, LiTFSI = Lithium bis(trifluoromethanesulfonyl)imide, LiBF₄ = Lithium tetrafluoroborate, LiBOB = Lithium bis(oxalate)borate.

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the synthesis of dinitrile compounds and the assembly and testing of electrochemical cells.

Synthesis of Dinitrile Compounds

Example: Synthesis of Adiponitrile (Electrochemical Hydrodimerization of Acrylonitrile)

The electrochemical synthesis of adiponitrile from acrylonitrile is a significant industrial process.[7]

Materials:

-

Acrylonitrile

-

Water-based electrolyte (e.g., aqueous solution of a quaternary ammonium salt)

-

Cathode material (e.g., lead, mercury, or cadmium)

-

Anode material (e.g., platinum or carbon)

-

Electrochemical cell with a diaphragm to separate the anolyte and catholyte

Procedure:

-

Prepare the catholyte by dissolving the supporting electrolyte (quaternary ammonium salt) in water and emulsifying acrylonitrile in this solution.

-

Prepare the anolyte, which is typically an aqueous solution of the supporting electrolyte.

-

Assemble the electrochemical cell, ensuring the diaphragm effectively separates the two compartments.

-

Apply a constant current between the anode and cathode. The current density and temperature should be carefully controlled to optimize the selectivity towards adiponitrile.[7]

-

During the electrolysis, acrylonitrile is reduced at the cathode to form adiponitrile.

-

After the reaction is complete, the adiponitrile is separated from the aqueous electrolyte, typically through extraction and distillation.

Preparation of Dinitrile-Based Electrolytes

Example: Preparation of an Adiponitrile-based Electrolyte

Materials:

-

Adiponitrile (ADN), distilled under vacuum before use[5]

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), dried under vacuum

-

Ethylene Carbonate (EC), battery grade

-

Dimethyl Carbonate (DMC), battery grade

-

Argon-filled glovebox (H₂O and O₂ levels < 1 ppm)

Procedure:

-

Inside the argon-filled glovebox, accurately weigh the desired amounts of EC and DMC to achieve the target volume ratio (e.g., 1:1).

-

Add the desired volume of purified ADN to the EC/DMC mixture.

-

Slowly add the pre-weighed LiTFSI salt to the solvent mixture while stirring until it is completely dissolved. The concentration is typically around 1 M.[5]

-

For ternary electrolytes, add the third solvent component in the desired ratio.

-

The prepared electrolyte solution should be stored in a sealed container inside the glovebox to prevent contamination.

Coin Cell Assembly and Electrochemical Testing

Materials:

-

Cathode (e.g., LiNi₁/₃Co₁/₃Mn₁/₃O₂) and anode (e.g., graphite or lithium metal) electrodes

-

Separator (e.g., Celgard)

-

Dinitrile-based electrolyte

-

Coin cell components (casings, spacers, springs)

-

Crimping machine

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

-

All cell components are dried under vacuum before being transferred into an argon-filled glovebox.

-

Place the cathode into the bottom casing of the coin cell.

-

Add a few drops of the dinitrile-based electrolyte onto the cathode surface.

-

Place the separator on top of the cathode.

-

Add a few more drops of the electrolyte onto the separator to ensure it is thoroughly wetted.

-

Place the anode on top of the separator.

-

Add the spacer and spring.

-

Carefully place the top casing onto the assembly.

-

Crimp the coin cell using a crimping machine to ensure a hermetic seal.

-

Remove the assembled coin cell from the glovebox and allow it to rest for several hours to ensure complete electrolyte wetting of the electrodes.

-

Electrochemical Testing:

-

Galvanostatic Cycling: Cycle the cell between defined voltage limits at various C-rates to evaluate its capacity, coulombic efficiency, and cycle life.[8]

-

Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge to investigate the interfacial and charge-transfer resistances within the cell.[8]

-

Linear Sweep Voltammetry (LSV): Use LSV to determine the electrochemical stability window of the electrolyte.[8]

-

Mechanisms and Signaling Pathways: The Role of Dinitriles at the Electrode-Electrolyte Interface

The superior performance of dinitrile-based electrolytes, particularly when used as additives, is largely attributed to their ability to form a stable and protective solid electrolyte interphase (SEI) on the electrode surfaces.

SEI Formation on the Anode

The primary challenge with using dinitrile solvents is their reactivity with the highly reductive environment of the anode. However, in combination with additives like fluoroethylene carbonate (FEC), a robust SEI can be formed.

References

- 1. Succinonitrile-Polymer Composite Electrolytes for Li-Ion Solid-State Batteries—The Influence of Polymer Additives on Thermomechanical and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymerization of succinonitrile on a garnet surface for preparing a single-ion conducting composite solid-state electrolyte - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. electrochemsci.org [electrochemsci.org]

Theoretical Underpinnings of Cyano-Based Electrolyte Additives for Enhanced Battery Performance: A Technical Guide

The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) has spurred intensive research into novel electrolyte formulations. Among the most promising strategies is the incorporation of functional additives designed to stabilize the electrode-electrolyte interfaces, particularly at high operating voltages. Cyano-based compounds, or nitriles, have emerged as a critical class of additives due to their unique molecular structure and electrochemical properties.[1][2] Their high oxidative stability and strong coordination with metal ions make them effective in forming protective layers on the cathode surface, mitigating electrolyte decomposition and enhancing battery performance.[3][4] This technical guide delves into the theoretical studies that elucidate the mechanisms of cyano-based additives, providing a comprehensive overview for researchers and professionals in the field.

Core Mechanisms of Cyano-Based Additives

Theoretical studies, primarily employing quantum chemistry calculations and molecular dynamics simulations, have been instrumental in unraveling the functional mechanisms of nitrile additives. These compounds contribute to battery stability through several key pathways:

-

Cathode Electrolyte Interphase (CEI) Formation: A primary function of cyano-additives is their ability to be preferentially oxidized on the cathode surface at high potentials.[3][5] This sacrificial oxidation forms a stable and robust CEI layer. Theoretical calculations, such as Density Functional Theory (DFT), have shown that many nitrile compounds possess a Highest Occupied Molecular Orbital (HOMO) energy that is higher than that of conventional carbonate solvents, making them more susceptible to oxidation.[4] This pre-emptive oxidation prevents the continuous decomposition of the bulk electrolyte, which is a major cause of capacity fade and impedance growth in high-voltage cells.[3] For instance, studies on succinonitrile (SN) have revealed that it can be oxidized along with the PF6⁻ anion, forming a protective interphase containing inorganic LiF and nitrogen-containing polymers.[3] This layer effectively suppresses further electrolyte decomposition and preserves the structural integrity of the cathode material.[3]

-

Solid Electrolyte Interphase (SEI) Modification: While primarily targeted for cathode protection, some multifunctional nitrile additives also influence the SEI layer on the anode. Theoretical calculations of electron affinity and the Lowest Unoccupied Molecular Orbital (LUMO) energy help predict the reduction potential of additives.[6] Additives with a suitable LUMO energy can be reduced on the anode surface to form a stable, ionically conductive SEI. For example, 1,3,6-hexanetricarbonitrile (HTCN) has been shown to construct a robust SEI film through the detachment of its side-chain cyano group.[7] The resulting nitrogen-containing SEI can facilitate faster Li⁺ migration and promote dense, uniform lithium deposition.[8]

-

Electrolyte Solvation and Ion Transport: The strong polarity of the cyano group (C≡N) influences the solvation structure of lithium ions in the electrolyte.[2] Molecular dynamics (MD) simulations have been employed to study the coordination of Li⁺ ions with nitrile molecules and other electrolyte components.[9][10] This coordination can affect the desolvation process of Li⁺ at the electrode interface, a critical step for fast charge transfer. Furthermore, the high dielectric constant of nitrile compounds can enhance the dissociation of lithium salts, potentially increasing the ionic conductivity of the electrolyte.[1]

Theoretical and Computational Protocols

The investigation of cyano-based additives heavily relies on a suite of computational chemistry techniques. These methods provide molecular-level insights that are often difficult to obtain through experimental means alone.

Quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the electrochemical behavior of additive molecules.[6]

-

Protocol for Electrochemical Stability Prediction:

-

Molecular Geometry Optimization: The ground-state geometry of the additive molecule and solvent molecules is optimized using a selected DFT functional (e.g., B3LYP, ωB97X-V) and basis set (e.g., 6-31G*, def2-TZVPPD).[11]

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are calculated for the optimized structures. A higher HOMO energy generally corresponds to a lower oxidation potential, while a lower LUMO energy suggests a lower reduction potential.[6]

-

Calculation of Redox Potentials: More accurate redox potentials can be calculated using thermodynamic cycles, which consider the solvation energy of the species involved. This provides a more quantitative prediction of the additive's electrochemical window.[12]

-

Reaction Pathway Analysis: DFT can be used to map the potential energy surface of decomposition reactions (both oxidation and reduction), identifying transition states and activation barriers. This helps to elucidate the most likely decomposition pathways and products that form the SEI and CEI layers.[6]

-

MD simulations are used to study the dynamic properties and structure of the electrolyte on a larger scale.[13][14]

-

Protocol for Solvation and Transport Analysis:

-

Force Field Parameterization: A classical force field (e.g., OPLS, AMBER) or a more advanced polarizable force field is chosen to describe the interatomic interactions.[14] The parameters for the nitrile additive may need to be specifically developed.

-

System Setup: A simulation box is created containing the nitrile additive, lithium salt (e.g., LiPF6), and solvent molecules at a realistic concentration.

-

Equilibration: The system is equilibrated at a specific temperature and pressure (NVT or NPT ensemble) to reach a thermodynamically stable state.

-

Production Run: A long simulation (nanoseconds to microseconds) is performed to collect trajectory data.

-

Analysis: The trajectory data is analyzed to calculate various properties:

-

Radial Distribution Functions (RDFs): To determine the Li⁺ solvation shell structure and coordination numbers.[9]

-

Diffusion Coefficients: To quantify the mobility of Li⁺ ions and other species.

-

Ionic Conductivity: Calculated via the Nernst-Einstein or Green-Kubo relations.

-

-

Quantitative Data Presentation

The following tables summarize key quantitative data from theoretical and experimental studies on various cyano-based additives.

Table 1: Calculated Molecular Properties of Selected Cyano-Additives and Solvents

| Compound | Abbreviation | HOMO Energy (eV) | LUMO Energy (eV) | Key Theoretical Finding |

| Succinonitrile | SN | -8.12 | 1.23 | Preferentially oxidized over carbonate solvents, forming a stable CEI.[3] |

| Adiponitrile | ADN | -8.05 | 1.15 | Exhibits high oxidative stability, suitable for high-voltage systems.[10][15] |

| 1,3,6-Hexanetricarbonitrile | HTCN | -7.98 | 0.98 | Multifunctional; oxidizes on the cathode and reduces on the anode.[7] |

| Ethylene Carbonate | EC | -8.54 | 1.35 | Common solvent, but prone to oxidation at high voltages.[4] |

| Dimethyl Carbonate | DMC | -8.31 | 1.51 | Common solvent, also susceptible to high-voltage oxidation.[4] |

Note: HOMO/LUMO values can vary depending on the level of theory and computational method used. The values presented are for comparative purposes.

Table 2: Electrochemical Performance Enhancement with Cyano-Based Additives

| Additive (Concentration) | Cell Configuration | Key Performance Improvement | Reference |

| 1 wt% Succinonitrile (SN) | LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite | Capacity retention increased from 67.96% to 84.0% after 120 cycles at 4.4 V.[16] | [16] |

| 1 wt% Adiponitrile (ADN) | LiNi₀.₅Mn₁.₅O₄/Li | Capacity retention improved from 69.9% to 84.4% after 150 cycles at 1 C (3.5-5.0 V).[15] | [15] |

| 1,3,6-Hexanetricarbonitrile (HTCN) | NCM811/Li | 88% capacity retention after 120 cycles at 1C. | |

| 5 wt% Succinonitrile (SN) | LiCoO₂/Li | Specific capacity loss reduced from 39% to 14% after 50 cycles.[17] | [17] |

| 1 wt% 1,3,6-Hexanetricarbonitrile (HTCN) | NCM83/Graphite | Capacity retention of 81.42% after 300 cycles at 4.5 V, compared to 64.01% for the baseline.[4] | [4] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms discussed in this guide.

Caption: A typical workflow for the computational screening and design of novel electrolyte additives.[18]

Caption: Simplified reaction pathway for CEI formation by succinonitrile on a high-voltage cathode.[3]

Caption: Logical relationships between the molecular structure of cyano-additives and battery performance.

References

- 1. esst.cip.com.cn [esst.cip.com.cn]

- 2. Fundamental Chemistry and Functional Mechanisms of Nitrile-Based Electrolyte in Advanced Battery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Computational approaches to electrolyte design for advanced lithium-ion batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IITH [raiith.krc.iith.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. espottesmith.github.io [espottesmith.github.io]

- 12. youtube.com [youtube.com]

- 13. Reactive molecular dynamics simulations of lithium-ion battery electrolyte degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Dynamics Simulations of Ionic Liquids and Electrolytes Using Polarizable Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

The Role of 1,2-Bis(2-cyanoethoxy)ethane in Advanced Lithium-Ion Batteries: A Technical Guide

Introduction: The advancement of high-energy-density lithium-ion batteries, particularly those operating at high voltages (>4.4V), is critically dependent on the stability of the electrolyte and the electrode-electrolyte interfaces. Standard carbonate-based electrolytes undergo oxidative decomposition at the cathode surface and facilitate detrimental side reactions at the anode, leading to rapid capacity fade and safety concerns. Electrolyte additives are a key strategy to mitigate these issues. 1,2-Bis(2-cyanoethoxy)ethane, also known as DENE, has emerged as a promising multifunctional additive. This technical guide provides an in-depth analysis of its mechanism of action, supported by performance data and experimental methodologies.

Core Mechanism of Action: A Dual-Interface Stabilization Approach

This compound (BCEE/DENE) operates through a synergistic mechanism that passivates and protects both the anode and cathode interfaces, a critical requirement for high-voltage cell stability. Its action is primarily attributed to the presence of both ether (-O-) and cyano (-C≡N) functional groups.

1. Cathode Interface Stabilization: At high operating voltages, transition metal cathodes like Lithium Cobalt Oxide (LCO) and Nickel-Manganese-Cobalt (NMC) oxides suffer from structural degradation and the dissolution of transition metal ions (e.g., Co²⁺, Mn²⁺). BCEE mitigates this in two primary ways:

-

Preferential Adsorption and CEI Formation: BCEE molecules, along with other nitrile-based additives, are believed to adsorb onto the surface of the high-voltage cathode.[1] Through preferential oxidation, these additives form a stable, protective film known as the Cathode-Electrolyte Interphase (CEI). This CEI layer acts as a physical and electronic barrier, suppressing the continuous oxidative decomposition of the bulk carbonate electrolyte solvents.[2][3]

-

Metal Ion Sequestration: The cyano groups in the BCEE structure can coordinate with and sequester dissolved transition metal ions.[4][5] This action is crucial as it prevents these ions from migrating to and depositing on the anode, which would otherwise poison the Solid Electrolyte Interphase (SEI) and catalyze further electrolyte decomposition.[4][5]

2. Anode Interface Stabilization: A stable Solid Electrolyte Interphase (SEI) is paramount for the longevity and safety of lithium-ion batteries. BCEE contributes to the formation of a more robust and effective SEI, particularly for reactive anodes like lithium metal.

-

SEI Modification: In synergy with other additives like lithium nitrate (LiNO₃), BCEE participates in the reductive decomposition reactions at the anode surface.[1] This process forms a stable, nitrogen-enriched SEI layer.[1] Specifically, the combination of DENE and LiNO₃ has been shown to create a Li₃N-enhanced SEI, which is highly effective at suppressing lithium dendrite formation and improving the coulombic efficiency of lithium metal plating and stripping.[1] This protective action helps stabilize and repair the crucial SEI layer, especially under demanding conditions like high temperatures.[4]

The following diagram illustrates the proposed dual-interface mechanism of BCEE.

Caption: Proposed dual-interface stabilization mechanism of BCEE in a high-voltage Li-ion battery.

Impact on Electrochemical Performance

The addition of BCEE/DENE to a conventional carbonate electrolyte significantly enhances the performance of high-voltage lithium-ion batteries. The primary benefits include improved cycling stability, higher coulombic efficiency, and better capacity retention.

Table 1: Performance Data of Li||LCO Cells with DENE-based Electrolyte

| Metric | Base Electrolyte | 5% DENE/LiNO₃ Additive | Improvement |

| Li Metal Anode Coulombic Efficiency (Average) | Not Reported (typically <95%) | 98.5%[1] | Significant |

| LCO Cathode Capacity Retention (4.6 V, 100 cycles) | Not Reported (low) | 88.2%[1] | Substantial |

| Li Deposition Morphology | Dendritic ("dead lithium")[1] | Uniform, low volume expansion[1] | Drastic |

Data synthesized from a study on a bi-functional electrolyte for stabilizing both Li metal anodes and LiCoO₂ cathodes.[1]

These improvements are a direct consequence of the stable interfaces formed by the additive. The robust, Li₃N-enhanced SEI on the anode minimizes the consumption of active lithium and electrolyte during cycling, leading to a high and stable coulombic efficiency.[1] Concurrently, the protective CEI on the cathode prevents parasitic reactions, preserving the cathode's structural integrity and active material, which results in superior capacity retention at challenging high voltages.[1]

Experimental Protocols

Reproducing and validating the effects of BCEE requires standardized electrochemical testing procedures. Below is a representative methodology synthesized from common practices in battery research.

1. Electrolyte Preparation:

-

Baseline Electrolyte: A solution of 1.0 M Lithium Hexafluorophosphate (LiPF₆) in a solvent blend of Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) with a weight ratio of 3:7 is prepared in an argon-filled glovebox.

-

Additive Electrolyte: The target additive, this compound (BCEE/DENE), is added to the baseline electrolyte at a concentration of 1-5% by weight or volume. For synergistic effects, co-additives like LiNO₃ (e.g., 1 M solution in DENE before adding to the main electrolyte) may be included.[1]

2. Cell Assembly:

-

Cell Type: CR2032-type coin cells are typically used for initial electrochemical screening. Pouch cells are used for more practical, application-oriented testing.

-

Electrodes:

-

Cathode: Commercial high-voltage LiCoO₂ or NMC (e.g., NMC811) electrodes.

-

Anode: Lithium metal foil or graphite-based electrodes.

-

-

Separator: A microporous polyolefin separator (e.g., Celgard 2325) is placed between the anode and cathode.

-

Assembly: Cells are assembled in an argon-filled glovebox with controlled low levels of moisture and oxygen (<0.5 ppm). A precise amount of electrolyte is added to ensure complete wetting of the electrodes and separator.

3. Electrochemical Characterization:

-

Formation Cycles: Assembled cells typically undergo two to three initial "formation" cycles at a low C-rate (e.g., C/20) to establish a stable SEI layer.

-

Galvanostatic Cycling: Long-term cycling performance is evaluated by charging and discharging the cells at a constant current (e.g., 1C rate) between a defined voltage window (e.g., 3.0 V to 4.6 V for high-voltage LCO). Key metrics like discharge capacity, capacity retention, and coulombic efficiency are recorded for each cycle.

-

Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window of the electrolyte. A three-electrode setup with a working electrode (e.g., Pt or glassy carbon), a counter electrode (Li metal), and a reference electrode (Li metal) is scanned at a slow rate (e.g., 0.1 mV/s) to identify the onset potentials for electrolyte oxidation and reduction.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is performed at various states of charge and cycle numbers to analyze the impedance of the SEI and CEI layers, providing insight into interfacial kinetics.

-

Post-Mortem Analysis: After cycling, cells are disassembled inside a glovebox for surface analysis of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the chemical composition and morphology of the SEI and CEI layers.

The following diagram outlines a typical experimental workflow for evaluating a new electrolyte additive.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Electrolyte Additive 1,2-Bis(2-cyanoethoxy) ethane (DENE) China Manufacturers Suppliers Factory Exporter [szcheerchem.com]

The Electrochemical Profile of 1,2-Bis(2-cyanoethoxy)ethane (DENE): A Technical Overview for Advanced Battery Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2-cyanoethoxy)ethane, also known by the acronym DENE, is emerging as a noteworthy electrolyte additive in the development of high-voltage lithium-ion batteries. Its primary function is to enhance the electrochemical stability of the electrolyte and to mitigate the dissolution of metal ions from the cathode, a critical factor in improving battery longevity and performance. This technical guide provides an in-depth summary of the initial electrochemical characterization of DENE, compiling available quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development in advanced energy storage solutions.

Electrochemical Properties of DENE-Containing Electrolytes

The incorporation of DENE as an additive in lithium-ion battery electrolytes has been shown to influence several key electrochemical parameters. The following tables summarize the quantitative findings from recent research.

| Parameter | Base Electrolyte | DENE Concentration | Result | Reference |

| Electrochemical Stability Window (Oxidation Onset) | 1.0 M LiPF6 in EC/DEC | 1% | 4.5 V | [1] |

| 5% | 4.8 V | [1] | ||

| 10% | 5.2 V | [1] | ||

| 1.0 M LiPF6 in EC/DEC | 0% (baseline) | 4.3 V | [1] | |

| Capacity Retention (LiNi₀.₈₃Co₀.₀₇Mn₀.₁O₂/Graphite Full Cell, 300 cycles at 1C, 4.5V cutoff) | 1.0 M LiPF6 in EC/DEC | Not specified | 60.05% | [2] |

| 1.0 M LiPF6 in EC/DEC (with HTCN additive) | N/A | 81.42% | [2] | |

| 1.0 M LiPF6 in EC/DEC (base electrolyte) | 0% | 64.01% | [2] | |

| Coulombic Efficiency (Li | LCO Full Cell, up to 4.6V, 100 cycles) | Not specified | 5% (with LiNO₃) | |

| Capacity Retention (Li | LCO Full Cell, up to 4.6V, 100 cycles) | Not specified | 5% (with LiNO₃) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following section outlines the experimental protocols used for the electrochemical characterization of DENE.

Linear Sweep Voltammetry (LSV)

Linear sweep voltammetry is employed to determine the electrochemical stability window of the electrolyte.

-

Objective: To measure the oxidation potential at which the electrolyte begins to decompose.

-

Cell Configuration: A Li|Al cell configuration is used.

-

Electrolyte Preparation: The base electrolyte is typically a solution of 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC). DENE is added to this base electrolyte at varying volume percentages (e.g., 1%, 5%, 10%).[1]

-

Instrumentation: A standard electrochemical workstation.

-

Scan Parameters:

-

Procedure: The working electrode (aluminum) is polarized anodically, and the resulting current is measured as a function of the applied potential. The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte.

Full Cell Cycling Performance

To evaluate the practical impact of DENE on battery performance, full cells are assembled and cycled.

-

Cell Type: LiNi₀.₈₃Co₀.₀₇Mn₀.₁O₂ (NCM83)/graphite full cells or LiCoO₂ (LCO)||Li full cells.[1][2]

-

Electrolyte: The electrolyte under investigation, containing a specific concentration of DENE, is used. For some studies, co-additives like LiNO₃ are also included.[1]

-

Cycling Protocol:

-

Data Collection: The discharge capacity and coulombic efficiency are recorded for each cycle to determine the capacity retention and overall performance.

Visualizing the Role of DENE

Graphviz diagrams are provided below to illustrate the experimental workflow and the proposed mechanism of action for DENE.

Discussion

The initial electrochemical characterization of this compound (DENE) indicates its potential as a functional additive in high-voltage lithium-ion batteries. The presence of cyano groups in the DENE molecule is believed to coordinate with transition metal ions, thereby inhibiting their dissolution from the cathode material.[2] This action helps to preserve the structural integrity of the cathode and the stability of the solid electrolyte interphase (SEI) on the anode.

Linear sweep voltammetry results demonstrate that DENE can effectively widen the electrochemical stability window of carbonate-based electrolytes, pushing the onset of oxidative decomposition to higher potentials.[1] This is a crucial attribute for enabling the use of high-voltage cathode materials, which are essential for increasing the energy density of lithium-ion batteries.

However, it is important to note that the performance of DENE can be nuanced. One study has suggested that DENE may be prone to decomposition, which could potentially damage the cathode electrolyte interphase (CEI) layer, leading to reduced long-term cycling stability compared to other nitrile-based additives like 1,3,6-Hexanetricarbonitrile (HTCN).[2] Conversely, another study highlights significantly improved capacity retention and coulombic efficiency in Li||LCO cells when DENE is used in conjunction with LiNO₃, suggesting synergistic effects that can enhance its performance.[1][3]

Conclusion